Physicochemical properties of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
Physicochemical properties of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities and favorable pharmacokinetic properties.[1][2][3][4][5] 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol is a novel chemical entity incorporating this key heterocycle. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any rational drug development program. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for the systematic physicochemical characterization of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, outlining detailed experimental protocols, the underlying scientific rationale, and data interpretation strategies. It is intended for researchers and scientists in the field of drug discovery and development.
Introduction: The Strategic Imperative of Physicochemical Profiling
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage failures. The foundational physicochemical characteristics of a molecule are the primary determinants of its "drug-likeness." For 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, the presence of a halogenated benzyl group, a pyrazole core, and a hydroxyl moiety suggests a complex interplay of lipophilicity, hydrogen bonding capability, and potential for ionization.
This guide establishes a robust, self-validating workflow for characterizing the essential physicochemical parameters: aqueous solubility, ionization constant (pKa), lipophilicity (LogP), melting point and thermal stability, and chemical stability under stress conditions.
Molecular Structure and Preliminary Assessment
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IUPAC Name: 1-((2-Chloro-4-fluorophenyl)methyl)-1H-pyrazol-4-ol
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Molecular Formula: C₁₀H₉ClFN₂O[6]
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Molecular Weight: 228.65 g/mol
The structure features a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (pyrazole nitrogen), and significant halogenation, which will influence its lipophilicity and metabolic stability. A systematic experimental evaluation is therefore essential.
General Workflow for Physicochemical Characterization
The logical flow of characterization ensures that data from one experiment informs the next. For instance, knowing the pKa is crucial for designing and interpreting solubility and LogP experiments.
Caption: General workflow for NCE physicochemical characterization.
Melting Point and Thermal Properties
Scientific Rationale: The melting point (Tm) is a fundamental indicator of a compound's purity and lattice energy. Differential Scanning Calorimetry (DSC) is the gold-standard technique, providing not only the melting point but also information on polymorphism, crystallinity, and decomposition events.[7][8][9][10][11] This information is critical for formulation development and assessing the solid-state stability of the drug substance.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
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Sample Preparation: Accurately weigh 2-5 mg of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
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Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen purge (50 mL/min) from 25°C to a temperature sufficiently above the expected melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min).
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Data Presentation
| Parameter | Observed Value |
| Melting Point (Tm) - Onset | e.g., 155.4 °C |
| Heat of Fusion (ΔHfus) | e.g., 95.2 J/g |
| Thermal Decomposition | e.g., Onset >250 °C |
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[12] For ionizable compounds, solubility is highly dependent on pH. Therefore, it must be assessed across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to predict its behavior in the gastrointestinal tract and bloodstream. The shake-flask method, though traditional, remains the most reliable method for determining thermodynamic solubility.[13]
Experimental Protocol: Equilibrium Shake-Flask Method
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Buffer Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
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Sample Incubation: Add an excess amount of the solid compound to vials containing each buffer. This ensures that a saturated solution is formed.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot from the supernatant, filter it, and dilute as necessary. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for aqueous solubility determination.
Data Presentation
| Buffer pH | Solubility (µg/mL) at 25°C |
| 1.2 (Simulated Gastric Fluid) | e.g., 5 ± 1 |
| 4.5 (Acetate Buffer) | e.g., 15 ± 2 |
| 6.8 (Phosphate Buffer) | e.g., 50 ± 5 |
| 7.4 (Phosphate Buffered Saline) | e.g., 65 ± 6 |
Ionization Constant (pKa)
Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[14][15] This is arguably the most critical physicochemical parameter as it influences solubility, permeability, protein binding, and metabolic stability. The hydroxyl group on the pyrazole ring is expected to be weakly acidic. Potentiometric titration and UV-spectrophotometry are robust methods for its determination.
Experimental Protocol: Potentiometric Titration
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Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
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Titration: Titrate the solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) while monitoring the pH with a calibrated pH electrode.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the resulting titration curve. Specialized software is used to calculate the pKa from the inflection points.
Data Presentation
| Parameter | Observed Value | Method |
| Acidic pKa (pKa₁) | e.g., 8.5 ± 0.1 | Potentiometric Titration |
Insight: A pKa of 8.5 suggests the compound will be predominantly in its neutral, more lipophilic form in the acidic environment of the stomach and upper intestine, but will become increasingly ionized and soluble at the higher pH of the lower intestine and in circulation.
Lipophilicity (LogP)
Scientific Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is a key driver of membrane permeability and metabolic clearance. It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[16] The shake-flask method is the definitive technique for LogP measurement.[17][18]
Experimental Protocol: Shake-Flask HPLC Method
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Phase Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer) and vice-versa to ensure thermodynamic equilibrium.
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Partitioning: Dissolve the compound in one of the phases (e.g., the aqueous buffer). Add an equal volume of the other pre-saturated phase.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) and then allow the layers to separate completely.
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Quantification: Sample both the aqueous and n-octanol layers. Quantify the concentration of the compound in each phase using a validated HPLC-UV method.
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Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Caption: Workflow for LogP determination via shake-flask method.
Data Presentation
| Parameter | Observed Value | Conditions |
| LogP | e.g., 2.8 ± 0.2 | pH 7.4, 25°C |
Insight: A LogP value between 1 and 3 is often considered optimal for oral drug absorption, suggesting a good balance between aqueous solubility and membrane permeability. A value of 2.8 is promising in this regard.
Chemical Stability
Scientific Rationale: A drug candidate must be stable enough to withstand manufacturing, storage, and physiological conditions. A stability-indicating HPLC method is one that can accurately quantify the parent drug in the presence of its degradation products.[19][20][21][22] Developing such a method requires subjecting the drug to forced degradation (stress testing) under various conditions as mandated by ICH guidelines.
Protocol: Development of a Stability-Indicating HPLC Method
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Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows good peak shape and retention for the parent compound.
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Forced Degradation Studies:
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Acid Hydrolysis: Incubate the drug in 0.1 M HCl at 60°C.
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Base Hydrolysis: Incubate the drug in 0.1 M NaOH at 60°C.
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Oxidation: Treat the drug with 3% H₂O₂ at room temperature.
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Thermal Stress: Expose the solid drug to dry heat (e.g., 80°C).
-
Photostability: Expose the drug solution to UV/Vis light as per ICH Q1B guidelines.
-
-
Method Optimization: Analyze samples from each stress condition. If degradation products co-elute with the parent peak, optimize the mobile phase gradient, column, or other chromatographic parameters to achieve full separation.
-
Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Data Presentation
| Stress Condition | % Assay of Parent Compound | Observations |
| Control (t=0) | 100.0 | - |
| 0.1 M HCl, 60°C, 24h | e.g., 95.2 | Minor degradation peak observed at RRT 0.85 |
| 0.1 M NaOH, 60°C, 8h | e.g., 78.5 | Significant degradation, major peak at RRT 0.70 |
| 3% H₂O₂, RT, 24h | e.g., 99.1 | Stable |
| Dry Heat, 80°C, 72h | e.g., 99.5 | Stable |
| Photostability (ICH Q1B) | e.g., 98.8 | Minor degradation |
Integrated Physicochemical Profile and Conclusion
The systematic characterization of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol provides a holistic profile essential for its progression as a drug candidate.
Summary Table:
| Physicochemical Property | Value / Result | Implication for Drug Development |
| Melting Point | High, sharp peak | Indicates good purity and crystalline nature. |
| Aqueous Solubility | pH-dependent, low in acid | May have limited absorption in the stomach but better absorption in the intestine. |
| pKa | ~8.5 (weakly acidic) | Predominantly neutral at physiological pH, favoring membrane permeability. |
| LogP | ~2.8 | Suggests a good balance of properties for passive diffusion across membranes. |
| Chemical Stability | Stable to oxidation, heat, light; susceptible to base hydrolysis | Potential for formulation challenges; requires protection from alkaline conditions. |
Conclusion: This guide outlines a comprehensive and scientifically rigorous approach to defining the physicochemical profile of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol. The proposed experimental workflows are designed to generate high-quality, reliable data that directly informs critical decisions in a drug discovery program. The hypothetical data suggests that the compound possesses several favorable "drug-like" properties, such as an optimal LogP and a pKa that favors neutrality at physiological pH. However, its pH-dependent solubility and susceptibility to base-catalyzed degradation are key liabilities that must be addressed through formulation strategies. This systematic profiling is an indispensable step in de-risking the candidate and paving the way for further preclinical development.
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